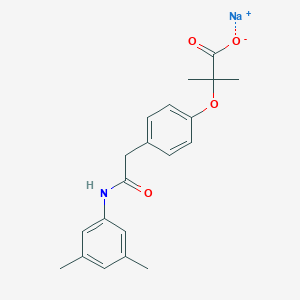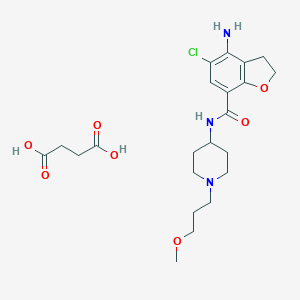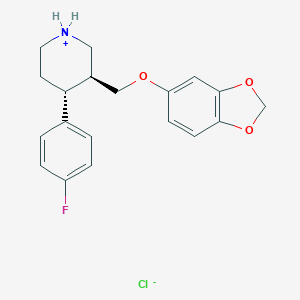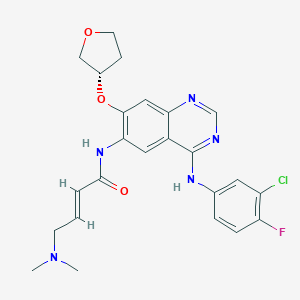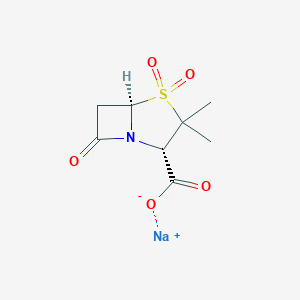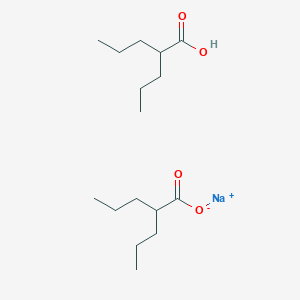
丙戊酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
丙戊酸钠是戊酸钠和戊酸的配位化合物,按摩尔比为 1:1 混合而成。它被广泛用作抗惊厥药和情绪稳定剂。 丙戊酸钠主要用于治疗癫痫、双相情感障碍和预防偏头痛 .
科学研究应用
丙戊酸钠在科学研究中具有广泛的应用范围:
化学: 它被用作配位化学和反应机理研究中的模型化合物。
生物学: 对其对细胞过程的影响及其在调节神经递质水平中的作用的研究。
医学: 对其在治疗癫痫、双相情感障碍和预防偏头痛方面的有效性的广泛研究。
工业: 用于配制缓释片剂和其他药物制剂 .
作用机制
丙戊酸钠通过多种机制发挥作用:
抑制 GABA 转氨酶: 增加大脑中γ-氨基丁酸 (GABA) 的水平,从而增强抑制性神经传递。
调节钠通道: 通过抑制电压门控钠通道来稳定神经元膜。
抑制组蛋白脱乙酰酶: 通过抑制组蛋白脱乙酰酶来调节基因表达
生化分析
Biochemical Properties
Divalproex sodium interacts with various biomolecules in the body. Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .
Cellular Effects
Divalproex sodium has a significant impact on various types of cells and cellular processes. It has been found to modulate the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders, and prevent cellular toxicity caused by expanded ataxin-3 . It also has effects on cellular cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of Divalproex sodium is complex. It dissociates to the valproate ion in the gastrointestinal tract . Its anticonvulsant activity may be related to increased brain concentrations of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system, by inhibiting enzymes that catabolize GABA or block the reuptake of GABA into glia and nerve endings .
Temporal Effects in Laboratory Settings
In laboratory settings, Divalproex sodium has shown to have a more rapid antimanic effect when compared with standard-titration Divalproex, lithium, or placebo and is better tolerated than olanzapine and as well tolerated as lithium or standard-titration Divalproex .
Dosage Effects in Animal Models
In animal models, the effects of Divalproex sodium vary with different dosages. A study found that the concentration of serum Divalproex sodium was significantly increased after Glipizide treatment at 1st, 4th, 8th, and 16th hour for one week .
Metabolic Pathways
Divalproex sodium is characterized by dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination .
Transport and Distribution
Divalproex sodium is transported and distributed within cells and tissues. It is characterized by dose-limited absorption . Although Divalproex sodium exhibits a moderate solubility in water, it demonstrates remarkable solubility in methanol, phosphate buffer pH6.8, 0.1 N NaOH, 95% ethanol, and chloroform .
Subcellular Localization
Divalproex sodium modulates the nuclear localization of ataxin-3, a protein implicated in neurodegenerative disorders . This modulation of nuclear localization is a key event in the pathology of certain disorders .
准备方法
合成路线和反应条件
丙戊酸钠是通过用氢氧化钠部分中和戊酸来合成的。 该反应涉及戊酸钠和戊酸之间形成稳定的配位化合物 .
工业生产方法
在工业环境中,丙戊酸钠是通过在受控条件下使戊酸与氢氧化钠反应来生产的。然后对反应混合物进行纯化以去除任何杂质并获得最终产品。 该过程涉及多个步骤,包括结晶、过滤和干燥 .
化学反应分析
反应类型
丙戊酸钠会发生各种化学反应,包括:
氧化: 丙戊酸钠可以被氧化形成戊酸衍生物。
还原: 它可以被还原形成更简单的有机化合物。
取代: 该化合物可以与各种试剂发生取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂通常被使用.
形成的主要产物
氧化: 戊酸衍生物。
还原: 更简单的有机化合物。
取代: 丙戊酸钠的各种取代衍生物.
相似化合物的比较
类似化合物
戊酸: 一种密切相关的化合物,具有类似的抗惊厥作用。
拉莫三嗪: 另一种用于治疗癫痫和双相情感障碍的抗惊厥药。
卡马西平: 用于治疗癫痫和情绪稳定
独特性
丙戊酸钠的独特之处在于它结合了戊酸钠和戊酸,从而提供更稳定、更有效的制剂。 与其他一些抗惊厥药相比,它的治疗范围更广,副作用更少 .
属性
CAS 编号 |
76584-70-8 |
|---|---|
分子式 |
C8H16NaO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
sodium;2-propylpentanoate;2-propylpentanoic acid |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI 键 |
RGZUPIWJTSGERU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
手性 SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |
规范 SMILES |
CCCC(CCC)C(=O)O.[Na] |
Key on ui other cas no. |
76584-70-8 |
Pictograms |
Irritant; Health Hazard |
相关CAS编号 |
99-66-1 (Parent) |
同义词 |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


